Benzyl 3-(difluoromethoxy)propanoate
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Overview
Description
Benzyl 3-(difluoromethoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is an ester, characterized by the presence of an ester functional group (RCOOR’) and an ether group (R-O-R’). This compound is notable for its unique chemical structure, which includes a difluoromethoxy group attached to a propanoate backbone. Esters like this compound are often used in various chemical applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(difluoromethoxy)propanoate typically involves the esterification of 3-(difluoromethoxy)propanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or p-toluenesulfonic acid, while basic catalysts might include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of copper-catalyzed esterification methods has also been explored, which can provide high yields under ligand-free conditions .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(difluoromethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(difluoromethoxy)propanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products:
Hydrolysis: 3-(difluoromethoxy)propanoic acid, benzyl alcohol.
Reduction: 3-(difluoromethoxy)propanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(difluoromethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(difluoromethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but different ester moiety.
Ethyl 3-(difluoromethoxy)propanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 3-(difluoromethoxy)propanoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl 3-(difluoromethoxy)propanoate is unique due to the presence of both a benzyl group and a difluoromethoxy group, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
benzyl 3-(difluoromethoxy)propanoate |
InChI |
InChI=1S/C11H12F2O3/c12-11(13)15-7-6-10(14)16-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
ZCAPBIBWGPZTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOC(F)F |
Origin of Product |
United States |
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